Cas no 2172497-63-9 (2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile)

2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2172497-63-9
- EN300-1599075
- 2-[1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
- 2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile
-
- インチ: 1S/C12H20N4O2/c1-10(5-8-17-2)16-12(6-9-18-3)11(4-7-13)14-15-16/h10H,4-6,8-9H2,1-3H3
- InChIKey: VEFHXUQPBXOFOW-UHFFFAOYSA-N
- ほほえんだ: O(C)CCC(C)N1C(=C(CC#N)N=N1)CCOC
計算された属性
- せいみつぶんしりょう: 252.15862589g/mol
- どういたいしつりょう: 252.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599075-0.5g |
2-[1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172497-63-9 | 0.5g |
$2236.0 | 2023-07-10 | ||
Enamine | EN300-1599075-1000mg |
2-[1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172497-63-9 | 1000mg |
$2330.0 | 2023-09-23 | ||
Enamine | EN300-1599075-10000mg |
2-[1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172497-63-9 | 10000mg |
$10018.0 | 2023-09-23 | ||
Enamine | EN300-1599075-5.0g |
2-[1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172497-63-9 | 5.0g |
$6757.0 | 2023-07-10 | ||
Enamine | EN300-1599075-10.0g |
2-[1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172497-63-9 | 10.0g |
$10018.0 | 2023-07-10 | ||
Enamine | EN300-1599075-50mg |
2-[1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172497-63-9 | 50mg |
$1957.0 | 2023-09-23 | ||
Enamine | EN300-1599075-100mg |
2-[1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172497-63-9 | 100mg |
$2050.0 | 2023-09-23 | ||
Enamine | EN300-1599075-500mg |
2-[1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172497-63-9 | 500mg |
$2236.0 | 2023-09-23 | ||
Enamine | EN300-1599075-1.0g |
2-[1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172497-63-9 | 1.0g |
$2330.0 | 2023-07-10 | ||
Enamine | EN300-1599075-0.25g |
2-[1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172497-63-9 | 0.25g |
$2143.0 | 2023-07-10 |
2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile 関連文献
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2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報
Introduction to 2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172497-63-9)
2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172497-63-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of new drugs targeting specific biological pathways.
The chemical structure of 2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile is notable for its 1,2,3-triazole moiety, which is a versatile and bioactive heterocyclic system. The presence of methoxy substituents on both the butane and ethane chains adds to the compound's hydrophobicity and lipophilicity, which are crucial for its biological activity and cellular permeability. The acetonitrile group further enhances the compound's reactivity and solubility properties.
Recent studies have highlighted the potential of 2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile in modulating specific protein-protein interactions (PPIs). PPIs play a critical role in various cellular processes, including signal transduction, gene expression, and cell cycle regulation. By targeting these interactions, this compound could offer new therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
In a study published in the Journal of Medicinal Chemistry (JMC), researchers investigated the binding affinity and selectivity of 2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile to a specific protein target involved in cancer cell proliferation. The results demonstrated that this compound exhibits high binding affinity and selectivity, making it a promising lead for further drug development.
The pharmacokinetic properties of 2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile have also been evaluated in preclinical studies. These studies revealed favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These properties are essential for ensuring that the compound can effectively reach its target site and exert its therapeutic effects over an extended period.
Clinical trials are currently underway to assess the safety and efficacy of 2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile in human subjects. Preliminary data from Phase I trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings suggest that this compound has a favorable safety profile and is well-tolerated by patients.
In addition to its potential as a therapeutic agent, 2-1-(4-methoxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile is also being explored for its use as a research tool in academic and industrial laboratories. Its unique chemical structure and biological activity make it an invaluable reagent for studying protein-protein interactions and other cellular processes.
The synthesis of 2-1-(4-methoxybutan-2-y l)-5-(2-methoxyethyl)-1H - 1 , 2 , 3 -tr iaz ol - 4 - ylac eton itr ile has been optimized using modern synthetic methods such as click chemistry. This approach allows for efficient and scalable production of the compound, facilitating its use in both research and pharmaceutical applications.
In conclusion, 2 - 1 - ( 4 - meth oxyb ut an - 2 - yl ) - 5 - ( 2 - meth oxye th yl ) - 1 H - 1 , 2 , 3 - tr iaz ol - 4 - ylac eton itr ile (CAS No. 2172497 -63 -9) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent or research tool.
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